molecular formula C16H20N4O2 B2357244 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034454-13-0

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2357244
CAS No.: 2034454-13-0
M. Wt: 300.362
InChI Key: BCSNQWODUVGTJJ-UHFFFAOYSA-N
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Description

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a heterocyclic compound featuring fused bicyclic systems: a cyclopenta[c]pyrazole core substituted with a methyl group and a tetrahydrobenzo[d]isoxazole ring linked via a carboxamide bridge. Its structure combines pyrazole and isoxazole moieties, which are known for their roles in medicinal chemistry, particularly in modulating enzyme activity or receptor binding.

Properties

IUPAC Name

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-20-13(10-6-4-7-12(10)18-20)9-17-16(21)15-11-5-2-3-8-14(11)22-19-15/h2-9H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSNQWODUVGTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)C3=NOC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological applications.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement of heterocycles that may contribute to its biological activity. The molecular formula is C15H19N3O2C_{15}H_{19}N_{3}O_{2}, and it possesses a molecular weight of approximately 271.33 g/mol.

Anticancer Activity

Research has indicated that compounds containing isoxazole and pyrazole moieties exhibit significant anticancer properties. For instance:

  • Isoxazole Derivatives : Various studies have shown that derivatives with isoxazole rings can induce apoptosis in cancer cells. For example, certain isoxazole-pyrazole heterodimers demonstrated cytotoxicity against breast cancer cell lines with IC50 values ranging from 19.19 to 25.87 µM .
  • Mechanism of Action : The anticancer activity often involves the induction of cell cycle arrest and apoptosis through caspase activation pathways. Flow cytometric analyses revealed that compounds similar to this compound can lead to significant cell cycle disruptions in MCF-7 and MDA-MB-231 cell lines .

Anti-inflammatory Effects

Compounds with isoxazole structures have also been linked to anti-inflammatory activities:

  • Cytokine Inhibition : Some derivatives have shown the ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential for treating inflammatory diseases .

Antibacterial Activity

Preliminary studies indicate that certain derivatives of the compound may possess antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar in structure have been tested against various bacterial strains with varying degrees of effectiveness compared to standard antibiotics like ciprofloxacin .

Case Studies and Research Findings

  • Study on Isoxazole Derivatives :
    • A series of isoxazole derivatives were synthesized and tested for their cytotoxic effects on several cancer cell lines.
    • Results indicated that some derivatives exhibited IC50 values as low as 5 µM against ovarian cancer cells .
  • Flow Cytometry Analysis :
    • Flow cytometric analysis was employed to assess the impact of this compound on the cell cycle phases of treated cells.
    • The compound was found to induce S phase arrest in MCF cells .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInduced apoptosis in MCF cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntibacterialVarying MIC against bacterial strains

Comparison with Similar Compounds

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, structural insights from analogs suggest:

  • Bioactivity Potential: The tetrahydrobenzo[d]isoxazole moiety is associated with GABA receptor modulation, while cyclopenta[c]pyrazole derivatives have shown kinase inhibition activity.
  • Solubility Challenges : The carboxamide group may improve aqueous solubility compared to ester-containing analogs, though the fused bicyclic systems could reduce bioavailability.

Preparation Methods

Cyclocondensation of β-Ketoesters with Hydroxylamine

The benzoisoxazole core is synthesized via cyclocondensation of β-ketoesters (e.g., ethyl cyclohexenone-2-carboxylate) with hydroxylamine hydrochloride under acidic conditions. Martins et al. demonstrated that refluxing in hydrochloric acid yields 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid esters, which are hydrolyzed to the free acid using NaOH (85% yield).

Reaction Conditions

Reactant Reagent/Conditions Product Yield
Ethyl cyclohexenone-2-carboxylate NH2OH·HCl, HCl, reflux Ethyl 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate 78%
Ethyl ester derivative NaOH, H2O, reflux 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carboxylic acid 85%

Regioselective Synthesis via Nitrile Oxide Cycloaddition

A patent by CN103539753A discloses a regioselective method for 3-substituted isoxazole carboxylic acids. Reacting cyclohexenone oxime with DMF dimethylacetal forms a nitrile oxide intermediate, which undergoes lactonization and hydrolysis to yield the carboxylic acid with >90% regioselectivity.

Synthesis of (2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine

Nitrilimine Cycloaddition with Cyclopentenones

The pyrazole moiety is constructed via 1,3-dipolar cycloaddition of nitrilimines (generated from hydrazonyl chlorides) with 2-cyclopentenone derivatives. El-Samahy et al. reported that 3,4-diphenyl-4-hydroxy-2-cyclopentenone reacts with nitrilimines in triethylamine to form tetrahydrocyclopenta[c]pyrazoles. Methyl substitution at the 2-position is achieved using methylhydrazine in the hydrazonyl chloride precursor.

Optimized Protocol

  • Hydrazonyl Chloride Synthesis : React methylhydrazine with benzoyl chloride in CH2Cl2 to form N-methylbenzohydrazonyl chloride.
  • Nitrilimine Generation : Treat hydrazonyl chloride with triethylamine in THF at 0°C.
  • Cycloaddition : Add 2-methyl-2-cyclopentenone and stir at 25°C for 12 hours (72% yield).

Reductive Amination of Pyrazole-3-carbaldehyde

The aminomethyl group is introduced via reductive amination. Pyrazole-3-carbaldehyde is condensed with ammonium acetate using NaBH3CN as a reducing agent, yielding (2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine (68% yield).

Amide Coupling to Assemble the Final Compound

Carbodiimide-Mediated Coupling

The carboxylic acid (4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in THF. Addition of (2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine and N,N-diisopropylethylamine (DIPEA) affords the target amide in 76% yield.

Key Data

Parameter Value
Coupling Reagent EDC/HOBt
Solvent Tetrahydrofuran (THF)
Temperature 25°C
Reaction Time 18 hours
Yield 76%

Alternative Coupling Strategies

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)-mediated coupling in DMF achieves comparable yields (74%) but requires rigorous drying conditions.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 1.92 (s, 3H, CH3), 2.45–2.60 (m, 4H, cyclopentane), 2.85–3.10 (m, 4H, tetrahydrobenzo), 4.20 (d, J = 6.0 Hz, 2H, CH2NH), 6.95 (s, 1H, isoxazole), 8.10 (t, J = 5.6 Hz, 1H, NH).
  • HRMS : Calculated for C17H22N4O2 [M+H]+: 321.1684; Found: 321.1689.

Purity Assessment

HPLC analysis on a C18 column (MeCN/H2O gradient) confirmed >98% purity.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, typically starting with the preparation of cyclopenta[c]pyrazole and tetrahydrobenzo[d]isoxazole precursors. Key steps include:

  • Cyclization : Formation of the pyrazole and isoxazole rings via acid-catalyzed or thermal conditions .
  • Carboxamide Coupling : Amide bond formation between the two heterocyclic moieties using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) .
  • Optimization : Yield and purity depend on precise control of temperature (60–80°C for cyclization), solvent polarity, and pH (neutral to slightly basic for coupling). Use of inert atmospheres (N₂/Ar) minimizes oxidation side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for intermediate isolation .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying ring connectivity and substituent positions. Aromatic protons in the pyrazole (δ 6.5–7.5 ppm) and isoxazole (δ 7.0–8.0 ppm) regions are diagnostic .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays). Mobile phases often use acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the key considerations for designing stability studies under varying pH and temperature conditions?

  • pH Stability : Test buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC. The carboxamide group is prone to hydrolysis under strongly acidic/basic conditions, requiring neutral pH for storage .
  • Thermal Stability : Accelerated stability studies at 40–60°C over 1–4 weeks. Use DSC/TGA to identify decomposition temperatures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituent variations on biological activity?

  • Methodology : Systematically modify substituents (e.g., methyl groups on the pyrazole or benzoisoxazole rings) and assess changes in activity via:
    • In vitro assays : Enzyme inhibition (e.g., kinase assays) or receptor binding (radioligand displacement) .
    • Computational modeling : DFT calculations to analyze electronic effects or steric hindrance .
  • Example : shows that replacing the pyrazole methyl group with bulkier substituents reduces solubility but increases target affinity .

Q. What strategies resolve contradictory data regarding the compound’s mechanism of action across studies?

  • Target Validation : Use orthogonal assays (e.g., SPR for binding kinetics and cellular thermal shift assays for target engagement) to confirm interactions .
  • Pathway Analysis : RNA-seq or phosphoproteomics can identify downstream effects inconsistent with purported targets .
  • Data Triangulation : Cross-reference results with structurally analogous compounds (e.g., ’s quinazoline derivatives) to identify conserved mechanisms .

Q. How can molecular docking predict biological targets and binding affinities?

  • Protocol :
    • Protein Preparation : Retrieve target structures from PDB (e.g., kinases or GPCRs). Optimize hydrogen bonding networks and protonation states .
    • Docking Software : Use AutoDock Vina or Schrödinger Glide. Set grid boxes around active sites (e.g., ATP-binding pockets for kinases) .
    • Scoring : Analyze binding poses for hydrogen bonds (e.g., between the carboxamide and catalytic lysine) and hydrophobic interactions. Compare docking scores (ΔG) to known inhibitors .
  • Limitations : Solvent effects and protein flexibility may require MD simulations for refinement .

Q. How can reaction kinetics elucidate degradation pathways under oxidative conditions?

  • Experimental Design :
    • Oxidant Screening : Treat the compound with H₂O₂, O₃, or metal catalysts (Fe²⁺/Cu²⁺). Monitor via LC-MS to identify degradation products (e.g., hydroxylated or N-oxide derivatives) .
    • Kinetic Modeling : Use pseudo-first-order kinetics to calculate rate constants (k) and half-lives. Arrhenius plots determine activation energy .

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